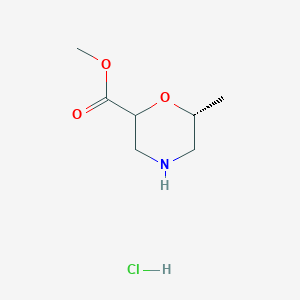

methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride

Description

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with a methyl group at the 6-position (R-configuration) and a methyl ester group at the 2-position. This compound is typically used as a key intermediate in pharmaceutical synthesis due to its structural versatility and stereochemical specificity. Its hydrochloride salt form enhances solubility and stability, making it suitable for various chemical reactions .

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl (6R)-6-methylmorpholine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1 |

InChI Key |

MMUZHRYXGJOWPH-VQALBSKCSA-N |

Isomeric SMILES |

C[C@@H]1CNCC(O1)C(=O)OC.Cl |

Canonical SMILES |

CC1CNCC(O1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . This method is advantageous due to its simplicity and compatibility with various amino acids.

Industrial Production Methods

In an industrial setting, the production of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and yield. The use of automated systems and advanced purification techniques further enhances the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Substituent Variations in Morpholine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|---|

| Methyl (6R)-6-methylmorpholine-2-carboxylate HCl | 2102502-56-5 | C₈H₁₄ClNO₃ | 6R-methyl, 2-ester | Reference compound |

| Methyl 6,6-dimethylmorpholine-2-carboxylate HCl | 2287317-34-2 | C₉H₁₆ClNO₃ | 6,6-dimethyl, 2-ester | Additional methyl group at C6 |

| rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid HCl | 1989638-07-4 | C₁₄H₁₉ClNO₃ | 4-benzyl, 6-methyl, 2-carboxylic acid | Benzyl substitution; carboxylic acid vs. ester |

| Methyl 6-(trifluoromethyl)morpholine-2-carboxylate HCl | CID 165674478 | C₇H₁₀F₃NO₃ | 6-CF₃, 2-ester | Electron-withdrawing CF₃ group |

- The 4-benzyl-substituted analog () exhibits reduced solubility due to the hydrophobic benzyl group but may enhance binding affinity in receptor-targeted applications . The trifluoromethyl analog () demonstrates improved metabolic resistance and altered electronic properties, making it valuable in fluorinated drug design .

Stereochemical Variants

Table 2: Stereoisomers and Enantiomers

| Compound Name | CAS Number | Stereochemistry | Key Properties |

|---|---|---|---|

| Methyl (6R)-6-methylmorpholine-2-carboxylate HCl | 2102502-56-5 | 6R-configuration | High enantiomeric purity |

| rel-Methyl (2R,6R)-6-methylmorpholine-2-carboxylate HCl | 1807914-39-1 | Racemic mixture (2R,6R) | Lower specificity in synthesis |

| Methyl (2S,6S)-6-methylmorpholine-2-carboxylate HCl | 1212063-26-7 | 2S,6S-configuration | Mirror-image enantiomer |

Functional Group Modifications

Table 3: Ester vs. Carboxylic Acid Derivatives

| Compound Name | CAS Number | Functional Group | Applications |

|---|---|---|---|

| Methyl (6R)-6-methylmorpholine-2-carboxylate HCl | 2102502-56-5 | Ester (COOCH₃) | Prodrug synthesis |

| Morpholine-2-carboxylic acid HCl | 878010-24-3 | Carboxylic acid (COOH) | Direct API integration |

| (R)-Morpholine-2-carboxylic acid | 1212396-52-5 | Carboxylic acid (COOH) | Chelating agent precursor |

Biological Activity

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chiral compound belonging to the morpholine derivatives class. Its unique stereochemistry and structural features suggest potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 195.64 g/mol

- Chirality : The compound contains a chiral center at the morpholine ring, specifically at the 6-position, influencing its biological interactions and activity.

Biological Activity Overview

The biological activity of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride has been investigated in several contexts, particularly its potential as a pharmacological agent. Key findings include:

- Enzyme Inhibition : The compound has shown potential as a scaffold for designing inhibitors targeting various enzymes due to its structural similarity to other bioactive molecules. Its carboxylic acid group may facilitate interactions with biological targets, suggesting enzymatic inhibition capabilities.

- Pharmacological Effects : Research indicates that this compound may exhibit pharmacological effects similar to those of other morpholine derivatives, including anti-inflammatory and analgesic properties. The specific mechanisms remain to be fully elucidated through in vitro and in vivo studies.

- Toxicity Profile : Preliminary toxicity assessments indicate that methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride may pose risks if ingested, as it is classified as harmful if swallowed and causes skin irritation . Further toxicological studies are necessary to determine safe dosage levels for potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition Potential

In a study assessing the role of various morpholine derivatives in enzyme inhibition, methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride was highlighted for its unique structural features that could enhance binding affinity to target enzymes. The research suggested that modifications at the 2 and 6 positions could yield derivatives with improved potency against specific enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's and cancer .

The biological mechanisms through which methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride exerts its effects are not yet fully understood but may involve:

- Ligand Binding : The morpholine ring structure allows for versatile interactions with various biological targets, potentially acting as a ligand for receptors or enzymes.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to inflammation and cell proliferation, suggesting that this compound may have analogous effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.